Compound Description: RS86 is a putative M1 muscarinic agonist. It is considered a lead compound for designing new muscarinic agonists for treating dementia. []
Relevance: This compound shares the azaspiro[4.5]decane core with 8-(1-benzylprolyl)-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one. The key difference lies in replacing the oxazolidinedione ring of 8-(1-benzylprolyl)-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one with a succinimide ring in RS86. Despite this difference, both compounds belong to a series of spiro compounds explored for muscarinic activity. []
Compound Description: This compound is a spirooxazolidine-2,4-dione derivative designed as a potential M1 agonist. It displayed affinity for cortical M1 receptors and reversed scopolamine-induced impairment in mouse passive avoidance tasks, indicating potential antiamnesic effects. []
Relevance: 5a exhibits significant structural similarity to 8-(1-benzylprolyl)-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one, sharing the 1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione core. The primary difference lies in the substitution at the 8-position, where 5a has a methyl group, whereas the target compound possesses a more complex 1-benzylprolyl substituent. This structural similarity highlights the exploration of various substituents on the 8-position within this chemical class for modulating muscarinic activity. []
Compound Description: This compound was designed by incorporating the tetrahydrofuran ring of muscarone into an 8-azaspiro[4.5]decane skeleton. While it demonstrated potent muscarinic activities in vitro and in vivo, it lacked selectivity. []
Relevance: 17 shares the 1-oxa-8-azaspiro[4.5]decane scaffold with 8-(1-benzylprolyl)-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one. The differences reside in the substituents and the presence of an additional carbonyl group in the target compound. This comparison highlights the investigation of the 1-oxa-8-azaspiro[4.5]decane framework for muscarinic agonism. []
Compound Description: An analog of compound 17, 18 displayed preferential affinity for M1 receptors over M2 receptors. It also exhibited potent antiamnesic activity with a wider therapeutic window compared to the reference compound RS86. []
Relevance: Similar to compound 17, 18 also shares the core 1-oxa-8-azaspiro[4.5]decane structure with 8-(1-benzylprolyl)-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one. The variations lie in the substituents and the presence of an additional carbonyl group in the target compound. This comparison highlights the systematic exploration of modifications on the 1-oxa-8-azaspiro[4.5]decane scaffold for enhancing M1 receptor selectivity and improving the therapeutic window for potential antiamnesic agents. []
Compound Description: This compound, also an analog of 17, demonstrated preferential affinity for M1 receptors and potent antiamnesic activity with an improved safety profile. Its (-)-isomer showed a higher potency for M1 agonistic activity and was selected for clinical studies. []
Relevance: Like compounds 17 and 18, 29 shares the 1-oxa-8-azaspiro[4.5]decane core with the target compound, with differences in substituents and the presence of an extra carbonyl group in 8-(1-benzylprolyl)-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one. This example further emphasizes the importance of structural modifications on the 1-oxa-8-azaspiro[4.5]decane template for refining M1 receptor selectivity and improving the therapeutic index of potential antiamnesic drugs. []
Compound Description: This compound is a potent and selective non-peptide tachykinin NK2 receptor antagonist. It exhibits high affinity for NK2 receptors, with a 1000-fold selectivity over NK1 receptors. []
Relevance: This compound represents a significant structural departure from the previous examples. While it retains the 1-oxa-3,8-diazaspiro[4.5]decane-2-one core found in 8-(1-benzylprolyl)-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one, it features a distinct 2-(5-fluoro-1H-indol-3-yl)ethyl substituent at the 8-position. This structural difference highlights the diverse pharmacological activities associated with modifications on the 1-oxa-3,8-diazaspiro[4.5]decan-2-one core, extending beyond muscarinic agonism to include tachykinin receptor antagonism. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.